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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photolithography

processing of Dow Chemical's Cyclotene 4000 series photosensitive benzocyclobutene (BCB)

resins. These materials are negative-acting, photosensitive polymers utilized as dielectrics in

microelectronics fabrication.[1][2] This guide is intended to provide researchers, scientists, and

drug development professionals with the necessary information to successfully pattern these

advanced materials.

Material Properties and Storage
The Cyclotene 4000 series resins are sensitive to I-line, G-line, and broad-band radiation.[1][2]

[3][4] Key electrical, thermal, and mechanical properties are summarized in the table below.

Table 1: Properties of Cyclotene 4000 Series Resins
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Property Value

Dielectric Constant (1kHz – 20GHz) 2.65[1]

Dissipation Factor 0.0008[1]

Breakdown Voltage 5.3 MV/cm[1]

Volume Resistivity 1 x 10¹⁹ Ω-cm[1]

Thermal Conductivity (at 24°C) 0.29 W/m°K[1]

Thermal Stability (under Nitrogen) 1.7% weight loss per hour at 350°C[1]

Glass Transition Temperature (Tg) ≥ 350 °C[5][6][7]

Tensile Strength, Ultimate 78.0 - 96.0 MPa[5][6][7]

Elongation at Break 5.5 - 10.5 %[5][6][7]

Tensile Modulus 2.70 - 3.10 GPa[5][6][7]

Proper storage is crucial to maintain the performance of Cyclotene resins. The recommended

storage conditions are outlined below. Resins should be allowed to equilibrate to room

temperature before use.[1]

Table 2: Recommended Storage Conditions for Cyclotene 4000 Series

Storage Duration Condition Shelf Life

Long term Freezer (-15°C)
12-18 months from date of

manufacture[1]

Medium term Refrigerator (4°C) 1-2 months[1]

Short term Clean room (20°C) 5-10 days[1]

Photolithography Workflow
The overall photolithography process for the Cyclotene 4000 series follows a standard

workflow for negative photoresists. The key stages are illustrated in the diagram below.
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Photolithography Workflow for Cyclotene 4000 Series
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Caption: Overall workflow for Cyclotene 4000 photolithography.
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Experimental Protocols
This section provides detailed step-by-step protocols for each stage of the photolithography

process.

Substrate Preparation
A clean substrate surface is critical for good adhesion.

Protocol:

Perform an oxygen plasma clean to remove organic contaminants.[1]

Follow with a dump rinse and spin-rinse dry.[1]

Adhesion Promoter Application
The use of an adhesion promoter is highly recommended to ensure robust adhesion of the

Cyclotene film to the substrate. AP3000 is the recommended adhesion promoter for most

surfaces, including silicon oxide, silicon nitride, aluminum, and copper.[1][3]

Protocol:

Dispense AP3000 adhesion promoter onto the substrate. This can be done statically or

dynamically.[1][3]

Spin the substrate at 3000 rpm for 10-20 seconds to spin dry.[1][3]

For enhanced adhesion on surfaces like silicon nitride, silicon oxide, copper, and aluminum,

an optional bake at 100-150°C for 30 seconds can be performed.[1]

Spin Coating
The desired film thickness is achieved by controlling the spin speed. The tables below provide

typical thickness values for different Cyclotene 4000 series resins after soft bake and after full

processing and hard cure.

Table 3: Typical Film Thickness vs. Spin Speed for Cyclotene 4024-40[1]
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Spin Speed (rpm)
Thickness after Soft Bake
(µm)

Final Thickness after Cure
(µm)

1500 9.8 8.5

2000 8.3 7.2

2500 7.4 6.4

3000 6.7 5.8

4000 5.8 5.0

5000 5.2 4.5

Table 4: Typical Film Thickness vs. Spin Speed for Cyclotene 4026-46[1]

Spin Speed (rpm)
Thickness after Soft Bake
(µm)

Final Thickness after Cure
(µm)

1000 14.7 12.8

1500 11.6 10.1

2000 9.8 8.5

2500 8.7 7.6

3000 7.9 6.9

4000 6.8 5.9

5000 6.1 5.3

Protocol:

Dispense a puddle of Cyclotene resin (1-5 ml depending on substrate size and resin

viscosity) onto the center of the substrate.[1]

Increase the substrate speed to 500 rpm for 5-10 seconds to spread the resin.[1][3]
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Ramp up to the final spin speed to achieve the desired thickness (refer to the tables above).

[1][3]

Perform a backside rinse with T1100 Rinse Solvent for 5-10 seconds at 600-1000 rpm to

remove edge bead and backside contamination.[1][3]

Increase the speed to dry the backside, not exceeding the original spin speed.[1]

Soft Bake
After spin coating, a soft bake is performed to drive out residual solvent.

Protocol Options:

Process A (with develop end point monitor): This process uses a hot plate soft bake and

includes monitoring the development endpoint for each lot.

Process B (with pre-develop bake): This process uses a hot plate soft bake followed by a

pre-develop bake to stabilize the develop end point.[1]

Table 5: Recommended Hot Plate Soft Bake Temperatures (Process B)[1]

Cyclotene Resin Bake Temperature (°C)

4022-35 75

4024-40 90

4026-46 100

Note: Higher soft bake temperatures can lead to longer development times and a slight

decrease in final film thickness.[1]

Exposure
Cyclotene 4000 series resins are negative-acting, meaning the exposed regions will be

crosslinked and remain after development.[1]

Table 6: Typical Exposure Doses[1]
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Cyclotene Resin Recommended Dose (mJ/cm²/µm)

4022-35 30

4024-40 25

4026-46 20

Protocol:

Allow the substrate to cool to room temperature after the soft bake.

Expose the film with the appropriate dose based on the film thickness. For example, a 7.4

µm film of Cyclotene 4024-40 would require a dose of 25 mJ/cm²/µm * 7.4 µm = 185

mJ/cm².[1]

Exposure can be performed with broad-band, G-line, or I-line radiation. For steppers, G/H-

line exposure is preferred over I-line, especially for thicker films.[1]

Development
The unexposed regions of the film are removed during development. Puddle development with

DS2100 developer is a common method.[1] Immersion development with DS3000 is an

alternative.[1]

Protocol (Puddle Development):

A pre-develop bake can be used to stabilize the development endpoint, making it

independent of the delay time between soft bake and development.[8]

Dispense a puddle of DS2100 developer onto the substrate.

Allow the developer to sit for the required time.

Rinse with an appropriate solvent and spin dry.

Hard Cure
A final hard cure is performed to achieve the final desired film properties.
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Protocol:

Cure the patterned film in a nitrogen-purged environment (oxygen concentration below 100

ppm) as BCB is susceptible to oxidation at elevated temperatures.[9][10]

A typical hard cure is performed at 250°C for 60-90 minutes.[9][11]

Rework Procedures
It may be necessary to remove a Cyclotene film at various stages of the process.

Table 7: Rework Procedures for Cyclotene 4000 Series[12]

Process Stage Rework Procedure

After Soft Bake (unexposed)
Dissolve the film using T1100 Rinse Solvent or

the developer (DS2100 or DS3000).

After Exposure

The crosslinked film is insoluble in T1100 and

developers. Wet stripping with Primary Stripper

A (at room temperature or elevated

temperature) or plasma etching is required.

After Partial/Soft Cure

Removal can be achieved with Primary Stripper

A at a higher temperature (e.g., 95°C) or

through plasma etching.

After Full Cure

Fully cured films are highly resistant to

chemicals. Plasma etching is typically the only

viable removal method.

Process Logic Diagram
The following diagram illustrates the decision-making process for the photolithography

workflow, highlighting the two main process options for the bake steps.
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Caption: Decision logic for Cyclotene 4000 bake process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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